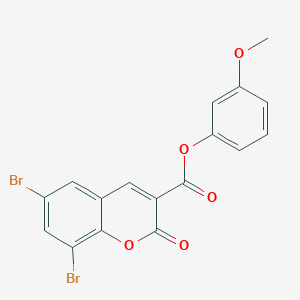
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is an organic compound with the molecular formula C17H10Br2O5. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
準備方法
The synthesis of 3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyphenol in the presence of a suitable catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
科学的研究の応用
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromine atoms and the chromene core play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar compounds include other brominated chromene derivatives such as 6-bromo-2-oxo-2H-chromene-3-carboxylate and 8-bromo-2-oxo-2H-chromene-3-carboxylate. Compared to these, 3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both bromine atoms and the methoxyphenyl group, which enhance its biological activity and chemical reactivity .
生物活性
3-Methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate halogenated coumarin derivatives with methoxyphenyl substituents. A general synthetic route includes:
-
Starting Materials :
- Halosubstituted 2-hydroxybenzaldehyde
- Diethyl malonate
-
Procedure :
- Combine the starting materials in ethanol with a catalytic amount of acetic acid.
- Heat the mixture at 50 °C for several hours until completion.
- Purify the resulting product through crystallization.
Antiproliferative Effects
Research indicates that halogenated coumarins, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.4 | |
| MCF-7 (breast cancer) | 4.8 | |
| A549 (lung cancer) | 6.0 |
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, studies have demonstrated that similar compounds can inhibit phospholipase A2 (sPLA2), which is crucial for membrane phospholipid turnover and signaling pathways in cancer cells .
Study on Cytotoxicity
A study published in Molecules evaluated the cytotoxic effects of various dibromo-substituted chromenes, including our compound of interest. The findings indicated that these compounds induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins .
In Vivo Studies
In vivo studies using murine models have shown that administration of dibromo-chromene derivatives leads to significant tumor regression without notable toxicity to healthy tissues. These findings suggest a favorable therapeutic window for further development as anticancer agents .
特性
IUPAC Name |
(3-methoxyphenyl) 6,8-dibromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2O5/c1-22-11-3-2-4-12(8-11)23-16(20)13-6-9-5-10(18)7-14(19)15(9)24-17(13)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNMSWNXKBRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














